Home > Products > Screening Compounds P26091 > ATP synthase inhibitor 1
ATP synthase inhibitor 1 -

ATP synthase inhibitor 1

Catalog Number: EVT-3211750
CAS Number:
Molecular Formula: C17H18ClN3O3S2
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ATP Synthase Inhibitor 1 (IF1) is a naturally occurring protein found in a variety of organisms, including mammals, yeast, and bacteria. [, , ] It plays a crucial role in regulating cellular energy homeostasis by interacting with the mitochondrial F1F0-ATP synthase, the enzyme complex responsible for the majority of ATP synthesis in cells. [, , , ] Specifically, IF1 acts as a physiological inhibitor of the enzyme's hydrolytic activity, preventing the wasteful breakdown of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) under conditions of low oxygen availability or mitochondrial stress. [, , , , , ]

IF1 exhibits tissue-specific expression patterns, with its levels being particularly high in tissues with high metabolic demands, such as the heart, brain, and skeletal muscle. [, , ] Its expression is primarily regulated at the posttranscriptional level, influenced by factors such as oxygen availability, nutrient status, and cellular stress. [] IF1 has a short half-life, suggesting tight control over its cellular concentration. []

Bedaquiline

  • Compound Description: Bedaquiline is a diarylquinoline compound and a mycobacterial ATP synthase inhibitor. It acts by specifically targeting the proton pump of the FO subunit of mycobacterial ATP synthase, disrupting ATP synthesis and leading to bacterial death. Bedaquiline has been clinically validated as an effective treatment for drug-resistant tuberculosis [].

Diarylquinolines

  • Compound Description: Diarylquinolines represent a class of compounds that have shown potent inhibitory activity against mycobacterial ATP synthase, with bedaquiline being the first clinically approved drug from this class []. These compounds typically target the FO subunit, disrupting the proton translocation process essential for ATP synthesis.

Oligomycin A

  • Compound Description: Oligomycin A is a macrolide antibiotic that acts as a potent inhibitor of ATP synthase. It specifically binds to the FO subunit, blocking proton translocation and consequently ATP synthesis []. Oligomycin A is widely used as a biochemical tool to study mitochondrial function.
Overview

Adenosine triphosphate synthase inhibitor 1, commonly referred to as Inhibitory Factor 1, is a crucial regulatory protein involved in the modulation of mitochondrial adenosine triphosphate synthase activity. This protein plays a significant role in cellular energy metabolism by inhibiting the hydrolysis of adenosine triphosphate, thereby influencing the balance between ATP synthesis and consumption. Inhibitory Factor 1 is primarily located in the mitochondria and is vital for maintaining mitochondrial function under various physiological conditions, particularly during states of energy demand.

Source

Inhibitory Factor 1 is derived from various sources, predominantly within mammalian tissues. It is found in significant amounts in the heart and skeletal muscle, where energy demand is high. The protein has been studied extensively in several organisms, including humans, yeast, and plants, highlighting its evolutionary conservation and functional importance across species .

Classification

Inhibitory Factor 1 falls under the category of protein inhibitors that specifically target the adenosine triphosphate synthase complex. It is classified as a natural regulatory peptide and has been shown to interact with the F1 catalytic domain of the adenosine triphosphate synthase complex. Its mechanism of action is characterized as reversible and non-competitive, primarily binding to the enzyme in the presence of adenosine triphosphate and magnesium ions .

Synthesis Analysis

Methods

The synthesis of Inhibitory Factor 1 can be achieved through recombinant DNA technology, where the gene encoding for this protein is cloned into an expression vector. The following steps outline the general synthesis approach:

  1. Gene Cloning: The gene encoding Inhibitory Factor 1 is amplified using polymerase chain reaction and cloned into a suitable expression vector.
  2. Transformation: The vector is introduced into a host organism (commonly Escherichia coli or yeast) for protein expression.
  3. Protein Expression: Induction of protein expression occurs under specific conditions that promote high yields.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for isolation.

Technical Details

The purification process typically involves:

  • Lysis of host cells to release proteins.
  • Application of lysates to affinity columns that selectively bind to Inhibitory Factor 1.
  • Elution of the target protein using imidazole or other elution buffers.

This method ensures high purity levels suitable for biochemical assays and structural studies .

Molecular Structure Analysis

Structure

Inhibitory Factor 1 consists of approximately 56 to 87 amino acid residues, forming an α-helical structure that facilitates its binding to the F1 domain of adenosine triphosphate synthase. The critical binding site includes interactions with specific residues on the α and β subunits of the enzyme complex.

Data

Crystallographic studies have revealed that Inhibitory Factor 1 binds at a stoichiometric ratio of 1:1 with the F1 domain, specifically interacting with regions between the αDP and βDP subunits . Structural data indicate that this interaction prevents ATP hydrolysis by obstructing conformational changes necessary for enzyme activity.

Chemical Reactions Analysis

Reactions

Inhibitory Factor 1 primarily inhibits the hydrolysis reaction catalyzed by adenosine triphosphate synthase without affecting ATP synthesis. The inhibition mechanism involves blocking the catalytic interface between subunits αDP and βDP during ATP hydrolysis.

Technical Details

The inhibition is characterized as reversible and non-competitive; thus, it does not directly compete with substrates but alters enzyme conformation to prevent effective substrate processing . This unique mechanism allows for fine-tuning of ATP levels in response to cellular energy demands.

Mechanism of Action

Process

The mechanism by which Inhibitory Factor 1 exerts its effects involves several key steps:

  1. Binding: Inhibitory Factor 1 binds to the F1 catalytic domain in the presence of ATP and magnesium ions.
  2. Conformational Change: This binding induces a conformational change that stabilizes an inactive state of the enzyme.
  3. Inhibition: As a result, ATP hydrolysis is inhibited while ATP synthesis remains unaffected under certain conditions.

Data

Recent studies have shown that Inhibitory Factor 1's inhibitory effects are contingent upon mitochondrial conditions such as pH and substrate availability, emphasizing its role as a dynamic regulator in cellular metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 7 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • Solubility: Soluble in aqueous buffers at physiological pH

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Binding Affinity: High affinity for F1 domain in the presence of ATP.

Relevant analyses indicate that modifications to Inhibitory Factor 1 can alter its binding characteristics and inhibitory potency .

Applications

Inhibitory Factor 1 has significant scientific applications, particularly in:

  • Research on Mitochondrial Function: Understanding its role in regulating ATP synthesis can provide insights into metabolic diseases.
  • Drug Development: Targeting Inhibitory Factor 1 or its pathway may lead to novel therapeutic strategies for conditions like cancer or ischemia where energy metabolism is disrupted.
  • Biochemical Assays: Used as a tool to study mitochondrial function by modulating ATP synthase activity.
Molecular Mechanisms of Action

Structural Basis of c-Subunit Targeting in F₁Fₒ-ATP Synthase Complex

The membrane-embedded Fₒ sector’s c-subunit ring serves as a critical target for inhibitors disrupting proton translocation. This ring’s stoichiometry varies across species (8 subunits in bovine mitochondria vs. 10–14 in bacteria), creating distinct binding geometries for inhibitors [1] [3]. Bedaquiline (TMC207), a diarylquinoline antibiotic, binds the c-ring of Mycobacterium tuberculosis with high affinity via hydrogen bonding to E61 and π-stacking with F32 residues [1] [3]. This interaction halts c-ring rotation, decoupling proton flow from ATP synthesis. Oligomycin A exploits similar principles but targets the c-ring/a-subunit interface in mitochondria, where its macrocyclic structure occludes proton half-channels [1] [7].

Table 1: c-Subunit Ring Inhibitors and Their Structural Targets

InhibitorTarget SiteSpecies SpecificityKey Interactions
Bedaquilinec-subunit lumenM. tuberculosisH-bonds to E61, hydrophobic packing with F32
Oligomycin Ac-ring/a-subunit interfaceMammalian mitochondriaBlocks proton access to conserved aR176
Venturicidin Ac-ringYeast/mitochondriaBinds cD44 and cA45 via lactone moiety
DCCD*c-subunit aspartate/glutamateUniversalCovalent modification of proton-binding residue

Dicyclohexylcarbodiimide [1] [7]

Bacterial c-rings exhibit greater conformational flexibility than their mitochondrial counterparts, allowing inhibitors like bedaquiline to exploit transient pockets during rotational cycling [3] [10]. Cryo-EM studies reveal that bedaquiline binding induces a "funnel-like" distortion in the M. smegmatis c-ring, widening the central pore and preventing torque transmission to F₁ [3].

Allosteric Modulation of Rotary Catalysis and Proton Translocation

Inhibitors targeting the F₁ sector disrupt the conformational coupling between catalytic sites and γ-subunit rotation. The mitochondrial inhibitor protein IF1 exemplifies directional allostery: its α-helical structure inserts into the α/βDP interface, locking the β-subunit in a closed conformation and jamming γ-subunit rotation during ATP hydrolysis [4] [9]. Single-molecule experiments demonstrate that IF1 dissociation requires clockwise rotation (ATP synthesis direction), explaining its condition-dependent inhibition [9]:

"IF1-inhibited F₁ is efficiently activated only when forcibly rotated clockwise (synthesis direction), with <5% activation during counterclockwise manipulation" [9].*

In bacteria, the ε-subunit’s C-terminal domain (εCTD) adopts an autoinhibitory extended conformation ("εX-state") that penetrates the α₃β₃ central cavity. The ε-hook (residues 126–138) contacts multiple β-subunit catalytic domains, sterically blocking γ-subunit rotation [10]. Unlike IF1, εCTD inhibition is nucleotide-dependent, with ADP promoting its inhibitory conformation [10].

Table 2: Allosteric Inhibitors of Rotary Catalysis

InhibitorBinding SiteEffect on RotationActivation Trigger
IF1α/βDP interface, γ-subunitJams γ in catalytic dwell positionClockwise torque + proton gradient
ε-subunit (bacteria)Central cavity of α₃β₃Traps βE in open conformationPMF-dependent γ rotation
Aurovertin Bβ-subunit NBD-CTD cleftArrests βTP at 80° substepNone (irreversible binding)
ApoptolidinOSCP/α-subunit interfacePrevents stator-rotor engagementCompetitive displacement

Conformational Dynamics of Inhibitor Binding Pocket

The catalytic β-subunits undergo cyclic conformational transitions (open → loose → tight) during rotation, creating transient inhibitor binding pockets. Aurovertin B exploits this dynamism, binding preferentially to the βTP closed conformation where its bicyclic lactone system wedges between the nucleotide-binding domain (NBD) and C-terminal domain (CTD) [8]. Molecular dynamics simulations reveal that aurovertin binding:

  • Rigidifies hinge regions between NBD and CTD (residues βG150–βD170)
  • Disrupts catalytic site cooperativity by decoupling βTP–βDP communication
  • Induces long-range strain propagating to the γ-subunit’s DELSEED loop [8]

Polyphenol inhibitors (resveratrol, piceatannol) target a distinct dynamic pocket at the β/γ interface. Resveratrol binds between the γC-terminal helix and βTP-subunit, stabilizing a half-closed β conformation that cannot release ATP [3] [6]. Piceatannol exhibits stronger inhibition by extending deeper into the γ/βTP interface, forming hydrogen bonds with βT165 and βD316, thereby prolonging catalytic dwell times by >300% [3].

Table 3: Conformational Effects of F₁-Targeted Inhibitors

Inhibitorβ-Subunit StateInduced Conformational ShiftRotational Substep Affected
Aurovertin BβTP (closed)Widens NBD-CTD cleft by 4.2 Å; immobilizes P-loop80° binding dwell extension
ResveratrolβTP (half-closed)Traps catalytic site in "loose" stateDelays 40° catalytic substep
PiceatannolβTP/βDP interfaceCross-links αS411–βR260 via H-bond networkHalts rotation at 120° position
IF1βDP (closed)Forces βDP-CTD tilt >26° toward γ-subunitBlocks all rotational substeps

Specificity Determinants for Mitochondrial vs. Bacterial Enzyme Inhibition

Species-selective inhibition arises from structural divergence in conserved subunits:

  • β-Subunit C-Terminus: Mitochondrial β-subunits contain a conserved QRF motif (Gln-Arg-Phe) at positions 395–397, while bacterial equivalents (e.g., E. coli βGln-381, Bacillus PS3 βGlu-381) exhibit charge reversal. Hybrid F₁ studies demonstrate that substituting bacterial β381E with mitochondrial β397R confers IF1 sensitivity [5]. The reverse mutation (R→E) in mitochondrial β abolishes IF1 binding [5].

  • γ-Subunit Helical Packing: Mitochondrial γ-subunits have a shorter DELSEED loop (residues 107–114) than bacterial homologs. Inhibitors like apoptolidin exploit this difference by inserting a sugar moiety into the mitochondrial γ/βTP groove, forming salt bridges with βD307 and βK223—residues absent in bacteria [1] [8].

  • ε-Subunit Autoinhibition: Bacterial εCTD undergoes PMF-dependent folding into an inhibitory εX-state that inserts into F₁’s central cavity—a mechanism absent in mitochondria due to the presence of stabilizing subunit δ [10]. The ε-hook’s sequence (e.g., E. coli ε128FIDL132) is conserved in pathogens but divergent in mammals, enabling targeted disruption of bacterial energy coupling.

Table 4: Species-Specific Structural Determinants

Structural ElementMitochondrial FeatureBacterial FeatureExploiting Inhibitors
β-subunit C-terminusβR397 (salt bridge anchor)βE381/Glu (electrostatic repulsion)IF1, benzodiazepines
c-ring stoichiometry8 subunits (narrow lumen)10–15 subunits (variable diameter)Bedaquiline (10–14 c-subunits)
γ-subunit DELSEED loopShort loop (108–115)Extended loop (103–120)Apoptolidin (mitochondrial-specific)
ε-subunit regulatory stateConstitutively inactive (εC state)PMF-dependent εX/εC transitionPeptide inhibitors mimicking εCTD

Concluding Perspectives

The structural plasticity of ATP synthase provides multiple avenues for selective inhibition. Advances in cryo-EM and single-molecule biophysics continue to reveal how inhibitors exploit transient conformational states and species-specific motifs. Future inhibitor design should prioritize compounds that: 1) target rotating interfaces inaccessible in static structures, 2) exploit pathogen-specific c-ring stoichiometries, or 3) allosterically modulate regulatory subunits like IF1 or ε. Such strategies promise novel therapeutics against drug-resistant infections while minimizing host toxicity.

Properties

Product Name

ATP synthase inhibitor 1

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C17H18ClN3O3S2

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22)

InChI Key

RYWWSVHLSVFIIG-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.